molecular formula C12H11NO2 B3323045 2-(Hydroxypyridin-2-ylmethyl)phenol CAS No. 158839-52-2

2-(Hydroxypyridin-2-ylmethyl)phenol

Cat. No.: B3323045
CAS No.: 158839-52-2
M. Wt: 201.22 g/mol
InChI Key: UJBCSLLVFWVCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxypyridin-2-ylmethyl)phenol is a chemical compound with the molecular formula C12H11NO2. It is known for its unique structure, which includes both a hydroxyl group and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxypyridin-2-ylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with phenol in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound often involves scalable and green synthesis methods. For example, the use of aqueous hydrogen peroxide as an oxidant and H2O2/HBr as a reagent under simple and convenient conditions has been reported. This method allows for the efficient production of substituted phenols, including this compound, with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxypyridin-2-ylmethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the pyridine ring, which provide multiple reactive sites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce halogenated phenols .

Scientific Research Applications

2-(Hydroxypyridin-2-ylmethyl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antioxidant and antimicrobial agent. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties .

Mechanism of Action

The mechanism of action of 2-(Hydroxypyridin-2-ylmethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

2-(Hydroxypyridin-2-ylmethyl)phenol can be compared with other similar compounds, such as 2-pyridone and 2-(pyridin-2-yl)pyrimidine derivatives. While these compounds share some structural similarities, this compound is unique due to its specific combination of a hydroxyl group and a pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity .

List of Similar Compounds:
  • 2-Pyridone
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • Indole derivatives

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific fields.

Properties

IUPAC Name

2-[hydroxy(pyridin-2-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-7-2-1-5-9(11)12(15)10-6-3-4-8-13-10/h1-8,12,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBCSLLVFWVCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of AlCl3 (1.42 g) in dichloromethane (20 mL) at 0° C. is added a solution of phenol (1 g) in dichloromethane (20 mL) and the mixture is stirred at this temperature for 40 minutes. After addition of a solution of pyridine-2-carboxaldehyde (1.21 g) in dichloromethane (10 mL), the mixture is allowed to warm at room temperature for 4 hours, then cooled to 0° C., treated dropwise with aqueous ammonium chloride and stirred at room temperature for 30 minutes. The aqueous phase is extracted twice with dichloromethane and pooled organic extracts dried over magnesium sulfate and concentrated. The residue is purified by column chromatography over silica gel (gradient heptane/ethyl acetate from 100/0 to 70/30) to afford pure 2-(hydroxy-pyridin-2-yl-methyl)-phenol.
Name
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxypyridin-2-ylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(Hydroxypyridin-2-ylmethyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(Hydroxypyridin-2-ylmethyl)phenol
Reactant of Route 4
2-(Hydroxypyridin-2-ylmethyl)phenol
Reactant of Route 5
2-(Hydroxypyridin-2-ylmethyl)phenol
Reactant of Route 6
2-(Hydroxypyridin-2-ylmethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.